2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium typically involves the condensation of 1-octyl-4-(1H)quinolinone with 3-methylbenzothiazolium iodide under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-1-octylquinolinium
- 1-Octyl-4-(1H)quinolinylidene derivatives
Uniqueness
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable tool in various research fields.
Properties
Molecular Formula |
C28H33N2S+ |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
3-methyl-2-[3-(1-octylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C28H33N2S/c1-3-4-5-6-7-12-21-30-22-20-23(24-15-8-9-16-25(24)30)14-13-19-28-29(2)26-17-10-11-18-27(26)31-28/h8-11,13-20,22H,3-7,12,21H2,1-2H3/q+1 |
InChI Key |
NOZCDWYVQSXEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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